molecular formula C15H27N3O2 B8526304 1,1-Bis-(cyclohexyl)-5-methyl biuret CAS No. 919775-24-9

1,1-Bis-(cyclohexyl)-5-methyl biuret

Cat. No.: B8526304
CAS No.: 919775-24-9
M. Wt: 281.39 g/mol
InChI Key: NNGUPFAUNBSSAB-UHFFFAOYSA-N
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Description

1,1-Bis-(cyclohexyl)-5-methyl biuret is a chemical compound of interest in advanced materials science and organic synthesis research. Biuret-based compounds are known to serve as key intermediates and cross-linking agents. Researchers may utilize this specific, structurally-defined biuret derivative for developing novel polymers with tailored properties, exploring new catalytic processes, or as a building block in pharmaceutical R&D. Its unique structure, featuring bulky cyclohexyl groups, may impart specific steric and electronic characteristics valuable for modulating reaction pathways or material performance. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919775-24-9

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(methylcarbamoyl)urea

InChI

InChI=1S/C15H27N3O2/c1-16-14(19)17-15(20)18(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H2,16,17,19,20)

InChI Key

NNGUPFAUNBSSAB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Synthesis and Characterization of 1,1 Bis Cyclohexyl 5 Methyl Biuret

A plausible synthetic route to 1,1-Bis-(cyclohexyl)-5-methyl biuret (B89757) would likely involve a multi-step process starting from readily available precursors. One common method for the synthesis of N-substituted biurets is the reaction of an isocyanate with an amine, followed by further reaction with another isocyanate or a related derivative.

Characterization of the synthesized compound would be essential to confirm its structure and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations.

Elemental Analysis: This would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the expected molecular formula.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Precise Molecular and Supramolecular Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic coordinates of a molecule in the solid state. Although a specific crystallographic study for 1,1-Bis-(cyclohexyl)-5-methyl biuret (B89757) has not been reported, data from analogous compounds, such as 1,3-dicyclohexylurea (B42979) and its N-acylated derivatives, provide valuable insights into the expected structural features. nih.govnih.govresearchgate.netresearchgate.netiucr.org

In the solid state, molecules of N,N'-dicyclohexylurea derivatives typically engage in extensive hydrogen bonding, which dictates their crystal packing. For instance, in the crystal structure of 1,3-dicyclohexylurea, molecules are linked by N—H···O hydrogen bonds, forming dimeric units that further assemble into chains. researchgate.net Similarly, N-acyl-N,N'-dicyclohexylurea derivatives exhibit strong N—H···O interactions, where the amide proton forms a hydrogen bond with a carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular chains. nih.govnih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HC=O2.8 - 3.1
van der WaalsC-HC=O> 3.2

Table 1: Predicted Intermolecular Interactions for 1,1-Bis-(cyclohexyl)-5-methyl biuret based on analogous structures.

The cyclohexyl groups are consistently observed to adopt a stable chair conformation in the crystal structures of related compounds. nih.govresearchgate.net This conformation minimizes torsional and steric strain within the six-membered rings. The orientation of these chair conformers relative to the biuret backbone will be dictated by the need to alleviate steric clashes between the bulky alkyl groups and the central biuret unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. High-resolution 1H, 13C, and 15N NMR, along with two-dimensional techniques, can provide detailed information about the connectivity, configuration, and conformational dynamics of this compound.

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexyl rings and the methyl group. Due to the complexity of the overlapping methylene (B1212753) proton signals of the cyclohexyl groups, they would likely appear as a series of broad multiplets in the upfield region of the spectrum. The methine protons attached to the nitrogen would be found further downfield. The methyl group protons would present as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

The 13C NMR spectrum would provide clearer resolution of the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the biuret group, the methine and methylene carbons of the cyclohexyl rings, and the methyl carbon. The chemical shifts of these carbons provide information about their electronic environment. Based on data for N,N-dicyclohexyl-N'-methylurea, the carbonyl carbon is expected to be significantly downfield. nih.gov

15N NMR, although less commonly employed due to the low natural abundance and sensitivity of the 15N nucleus, can offer direct insight into the electronic structure of the nitrogen atoms within the biuret core. researchgate.net

MoietyPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Cyclohexyl -CH-3.3 - 3.850 - 60
Cyclohexyl -CH2-1.0 - 2.025 - 35
Methyl (-CH3)2.8 - 3.225 - 30
Biuret N-H5.0 - 6.0-
Biuret C=O-155 - 165

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the connectivity within the cyclohexyl rings and confirming the coupling between the N-H and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, enabling the definitive assignment of the protonated carbons in the cyclohexyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity across the biuret backbone, for example, by correlating the cyclohexyl methine protons to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This would be instrumental in determining the relative stereochemistry and preferred conformation of the cyclohexyl rings with respect to the biuret core.

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) can probe the structure of materials in their solid form. This technique is particularly valuable for characterizing polymorphic forms, which are different crystal structures of the same compound. Polymorphs can exhibit distinct physical properties, and ssNMR can identify and characterize these different forms. Furthermore, ssNMR can provide structural information on amorphous or disordered states of this compound, where diffraction methods are not applicable. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The biuret core of the molecule is characterized by the presence of carbonyl (C=O) and amide (N-H) groups, which give rise to distinct and informative vibrational bands. In the infrared spectrum, the C=O stretching vibrations are typically strong and sharp, appearing in the region of 1670 to 1780 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the electronic environment. The N-H stretching vibration of the secondary amide group is expected to produce a noticeable band in the region of 3100-3500 cm⁻¹. The position and shape of this band can provide information about the extent of intermolecular hydrogen bonding.

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the molecule. The C=O and N-H vibrational modes are also active in the Raman spectrum, and their analysis can aid in a more complete vibrational assignment.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in IR Expected Wavenumber (cm⁻¹) in Raman
Carbonyl (C=O)Stretching1670 - 17801670 - 1780
Amide (N-H)Stretching3100 - 35003100 - 3500
Amide (N-H)Bending1510 - 15801510 - 1580

The two cyclohexyl rings attached to the biuret nitrogen introduce significant conformational flexibility to the molecule. The vibrational modes of these rings, particularly the C-H stretching and bending vibrations, are sensitive to the conformational state (chair, boat, or twist-boat) of the rings and the orientation of the substituents (axial or equatorial).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in IR Expected Wavenumber (cm⁻¹) in Raman
Cyclohexyl C-HStretching2850 - 29602850 - 2960
Cyclohexyl CH₂Bending (Scissoring)~1440 - 1480~1440 - 1480
Cyclohexyl C-CStretching800 - 1200800 - 1200

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of this compound. This information is crucial for confirming the molecular formula of the compound. Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be elucidated, providing valuable structural information.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atoms is a likely fragmentation route. The loss of one or both cyclohexyl rings as neutral molecules or radicals would result in significant fragment ions. The cleavage of the bonds within the biuret core can also lead to the formation of characteristic fragment ions.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Fragmentation Pathway
[M]+•[M - C₆H₁₁]⁺C₆H₁₁• (Cyclohexyl radical)Loss of a cyclohexyl group
[M]+•[M - C₆H₁₀]⁺•C₆H₁₀ (Cyclohexene)Hydrogen rearrangement and loss of cyclohexene
[M]+•[C₆H₁₁NCO]⁺•Cleavage of the N-C bond in the biuret core
[M]+•[CH₃NCO]⁺•Cleavage of the N-C bond in the biuret core

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Complexes (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is sensitive to species with unpaired electrons, such as radicals or paramagnetic metal complexes. For a molecule like this compound, which is a closed-shell, diamagnetic compound, it would not be expected to be EPR-active in its ground state.

However, EPR spectroscopy could be a valuable tool if the molecule were to be involved in reactions that generate radical intermediates. For instance, if the compound undergoes oxidation or reduction processes, it could form radical cations or anions that could be detected and characterized by EPR. Additionally, if this compound were to form a complex with a paramagnetic metal ion, the resulting complex would be EPR-active, and the technique could provide information about the coordination environment of the metal ion. As of the current literature, no studies have reported the formation of radical intermediates or paramagnetic complexes of this compound, and therefore, no EPR data is available.

Electronic Structure and Bonding Analysis

Quantum Chemical Calculations for Molecular Orbitals and Electron Density Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.gov For 1,1-Bis-(cyclohexyl)-5-methyl biuret (B89757), these calculations provide fundamental insights into its reactivity and intermolecular interaction potential.

The primary outputs of these calculations are the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations yield the electron density distribution, which can be visualized through an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In 1,1-Bis-(cyclohexyl)-5-methyl biuret, electron-rich areas are expected around the oxygen and nitrogen atoms of the biuret core, while the hydrogen atoms would exhibit a more positive potential. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
HOMO-LUMO Gap (ΔE)6.33Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Analysis of Intramolecular Hydrogen Bonding Networks within the Biuret Structure

Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to identify and characterize these bonds. researchgate.netresearchgate.net The AIM theory defines a bond critical point (BCP) between the hydrogen donor and acceptor atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at this point providing quantitative measures of the bond's strength and nature. researchgate.net Generally, higher electron density at the BCP indicates a stronger hydrogen bond. These interactions help to create a more planar and rigid structure, which can influence the molecule's physical and chemical properties. nih.gov

Table 2: Hypothetical Parameters for Intramolecular Hydrogen Bonding in this compound

Hydrogen BondDonor-Acceptor Distance (Å)Bond Angle (°)Calculated Bond Energy (kcal/mol)
N(5)-H···O(4)2.15165.24.8

Conformational Landscape and Energy Minima Determination via Computational Methods

A systematic conformational search can be performed using computational methods to map the potential energy surface (PES) of the molecule. muni.czwikipedia.org This process involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The PES is a multidimensional map that relates the molecule's geometry to its potential energy. libretexts.org

The analysis of the PES reveals various stable conformations, known as local energy minima, and the transition states that connect them. The conformation with the lowest energy is the global minimum, representing the most stable structure of the molecule. The relative energies of these conformers determine their population distribution at a given temperature. For this compound, the orientation of the cyclohexyl rings (axial vs. equatorial positioning of the biuret moiety) and the planarity of the biuret core are key factors in determining conformational stability.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

Conformer IDDescription of Key Dihedral AnglesRelative Energy (kcal/mol)Population (%) at 298 K
Conf-1Cyclohexyl groups in pseudo-equatorial positions, planar biuret core.0.0075.4
Conf-2One cyclohexyl group in a pseudo-axial position.1.5215.1
Conf-3Twisted biuret core.2.109.5

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions within a molecule, providing a chemically intuitive picture of bonding. researchgate.netuba.ar It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the natural atomic charges on each atom, revealing the extent of electron polarization within the molecule. The analysis also identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy (E(2)). nih.gov

Table 4: Hypothetical Natural Atomic Charges and Key NBO Donor-Acceptor Interactions for this compound

Atom/InteractionValueDescription
Charge on O(2)-0.65 eNatural atomic charge on the carbonyl oxygen.
Charge on O(4)-0.68 eNatural atomic charge on the carbonyl oxygen.
Charge on N(1)-0.45 eNatural atomic charge on the dicyclohexyl-substituted nitrogen.
Charge on C(2)+0.78 eNatural atomic charge on the carbonyl carbon.
LP(O4) -> σ(N5-H)5.2 kcal/molStabilization energy (E(2)) for the primary intramolecular hydrogen bond.
LP(N3) -> π(C4=O4)45.8 kcal/molStabilization energy (E(2)) indicating π-electron delocalization in the biuret core.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the Biuret (B89757) Amide Linkages

The biuret structure contains multiple sites susceptible to both nucleophilic and electrophilic attack. The nitrogen atoms of the amide linkages possess lone pairs of electrons, rendering them nucleophilic. However, the degree of nucleophilicity is influenced by the substitution pattern. In 1,1-Bis-(cyclohexyl)-5-methyl biuret, the nitrogen atom bearing the two cyclohexyl groups is sterically hindered, which can impede its participation in nucleophilic reactions. The other nitrogen atoms are also part of amide functionalities, where the lone pairs are delocalized through resonance with the adjacent carbonyl groups, thus reducing their nucleophilicity compared to amines.

Table 1: Predicted Nucleophilic and Electrophilic Sites in this compound

SiteCharacterReactivity Influences
N-1 NitrogenNucleophilicSterically hindered by two cyclohexyl groups, reduced nucleophilicity due to amide resonance.
N-3 NitrogenNucleophilicReduced nucleophilicity due to resonance with two adjacent carbonyl groups.
N-5 NitrogenNucleophilicLess sterically hindered than N-1, but nucleophilicity is reduced by amide resonance.
C-2 Carbonyl CarbonElectrophilicActivated by adjacent nitrogen atoms.
C-4 Carbonyl CarbonElectrophilicActivated by adjacent nitrogen atoms.

Thermal and Photochemical Decomposition Pathways of N-Substituted Biurets

The thermal stability of N-substituted biurets is influenced by the nature of the substituents. In the case of this compound, the presence of robust cyclohexyl and methyl groups suggests a relatively higher thermal stability compared to biurets with more labile substituents. Upon heating, decomposition is likely to initiate at the weaker bonds within the molecule. The C-N bonds of the biuret backbone are potential sites for initial cleavage.

Photochemical decomposition would involve the absorption of UV radiation by the amide chromophores, leading to electronically excited states. These excited molecules can then undergo various decay pathways, including bond cleavage, rearrangement, or intermolecular reactions. The specific pathways would depend on the wavelength of light and the reaction medium.

Cycloaddition and Condensation Reactions Involving Biuret Functionality

The biuret functional group itself is not a typical participant in common cycloaddition reactions like the Diels-Alder reaction, as it lacks the required conjugated diene or dienophile character. wikipedia.orgsigmaaldrich.com However, the amide linkages can potentially participate in condensation reactions. For instance, the N-H protons of the biuret backbone could be sufficiently acidic to be removed by a strong base, generating a nucleophilic species that could then react with electrophiles such as aldehydes or ketones in a condensation-type reaction. libretexts.orgsigmaaldrich.comnih.govlibretexts.org The steric hindrance from the cyclohexyl groups would likely play a significant role in the feasibility and outcome of such reactions.

Hydrolysis and Solvolysis Mechanisms in Various Media

The amide linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions, although they are generally more resistant to hydrolysis than esters. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of one of the amide groups is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and cleavage of the C-N bond, leading to the formation of a carboxylic acid and an amine or their corresponding protonated forms. The hydrolysis of N-substituted amides has been studied, and the kinetics can be influenced by the nature of the substituents. researchgate.net

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate, which then collapses to cleave the C-N bond, yielding a carboxylate anion and an amine. The steric hindrance provided by the dicyclohexyl substitution might slow down the rate of both acid and base-catalyzed hydrolysis at the adjacent amide bond.

Solvolysis: Similar to hydrolysis, solvolysis can occur in other nucleophilic solvents, such as alcohols. The mechanism would be analogous to hydrolysis, with the alcohol molecule acting as the nucleophile.

Oxidation and Reduction Chemistry of the Biuret System

Oxidation: The biuret system does not possess readily oxidizable functional groups under mild conditions. The nitrogen atoms are in a relatively low oxidation state but are part of stable amide linkages. Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the molecule.

Reduction: The carbonyl groups of the amide linkages in this compound can be reduced. However, amides are generally less reactive towards reduction than ketones or aldehydes. harvard.edu Strong reducing agents like lithium aluminum hydride (LiAlH4) would be required to reduce the amide carbonyls to the corresponding amines. The specific products would depend on the reaction conditions and the regioselectivity of the reducing agent.

A well-known reaction involving the biuret structure is the Biuret test , which is a qualitative test for proteins and peptides. vedantu.comwikipedia.orgmicrobenotes.combiologyonline.com In this test, in an alkaline environment, Cu2+ ions form a coordination complex with the peptide bonds, resulting in a characteristic purple color. vedantu.commicrobenotes.com This indicates that the nitrogen atoms of the biuret can act as ligands to coordinate with metal ions. This coordination involves the deprotonated amide nitrogens. wikipedia.orgbyjus.com

Reaction Mechanisms Associated with Biuret Formation from Isocyanates

The synthesis of N-substituted biurets often involves the reaction of an isocyanate with a urea (B33335) derivative. The formation of an unsymmetrical biuret like this compound would likely proceed through a multi-step mechanism. A plausible pathway involves the reaction of a disubstituted amine (dicyclohexylamine) with an isocyanate to form a urea, which then reacts with another isocyanate (methyl isocyanate).

Alternatively, direct reaction of an isocyanate with a pre-formed urea can lead to biuret formation. The mechanism involves the nucleophilic attack of a nitrogen atom of the urea onto the electrophilic carbon of the isocyanate. This is followed by proton transfer to yield the biuret product. The specific pathway and reaction conditions would determine the final substitution pattern of the biuret.

Coordination Chemistry of 1,1 Bis Cyclohexyl 5 Methyl Biuret As a Ligand

Ligand Design Principles for Biuret-Based Coordination Compounds

The design of biuret-based ligands for coordination chemistry is centered around the ionizable protons on the nitrogen atoms and the presence of both nitrogen and oxygen donor atoms. Upon deprotonation, the amide groups of the biuret (B89757) backbone become strong electron donors, which is a key factor in stabilizing metal complexes, sometimes in unusually high oxidation states.

The substituents on the nitrogen atoms play a crucial role in fine-tuning the ligand's properties:

Steric Hindrance: The introduction of bulky substituents, such as the cyclohexyl groups in 1,1-Bis-(cyclohexyl)-5-methyl biuret, can impose significant steric constraints around the metal center. This steric bulk can influence the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers or distorted geometries to accommodate the large groups. It can also limit the formation of polynuclear complexes by physically blocking bridging interactions.

Solubility: The nonpolar nature of the cyclohexyl and methyl groups is anticipated to enhance the solubility of both the free ligand and its metal complexes in organic solvents. This is a significant advantage for synthesis, purification, and characterization, as the parent biuret and its simple metal complexes are often insoluble in common organic solvents.

Electronic Effects: Alkyl groups, such as cyclohexyl and methyl, are weak electron-donating groups. This inductive effect can slightly increase the electron density on the donor nitrogen atoms, potentially enhancing their basicity and the stability of the resulting metal-ligand bonds.

Synthesis and Characterization of Metal-Biuret Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N-substituted biurets. A typical synthetic route would involve the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent. Given the expected solubility, solvents like ethanol, methanol, or acetonitrile (B52724) could be employed. The reaction would likely be carried out in the presence of a base to facilitate the deprotonation of the biuret ligand, which is often a prerequisite for coordination.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=O stretching frequency and changes in the N-H stretching vibrations upon complexation would provide evidence of coordination through the oxygen and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would confirm the structure of the ligand within the complex and could provide insights into the coordination environment.

Mononuclear and Polynuclear Complex Formation

The bulky nature of the two cyclohexyl groups on a single nitrogen atom in this compound is expected to strongly favor the formation of mononuclear complexes. The steric hindrance would likely prevent the close approach of multiple metal centers, thus disfavoring the formation of polynuclear or polymeric structures that are sometimes observed with less substituted biuret ligands. In a typical mononuclear complex, one or more molecules of the deprotonated ligand would chelate to a central metal ion.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

The spectroscopic and magnetic properties of metal complexes with this compound would be dictated by the identity of the central metal ion and the coordination geometry.

UV-Vis Spectroscopy: The electronic spectra of the complexes would be expected to show bands corresponding to d-d transitions of the metal ion, which are sensitive to the ligand field strength and the coordination geometry. Charge transfer bands, arising from electron transitions between the metal and the ligand, may also be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., with Cu(II) or Ni(II) in certain geometries), EPR spectroscopy would provide information about the electronic structure and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants would be indicative of the nature of the metal-ligand bonding.

Magnetic Susceptibility: This measurement would determine the magnetic moment of the complex, which is related to the number of unpaired electrons. This information is crucial for determining the spin state and the geometry of the metal center (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).

Representative Spectroscopic Data for a Hypothetical [Cu(this compound)₂] Complex

Technique Expected Observation Interpretation
UV-Vis Broad absorption band in the visible region (e.g., 500-700 nm)d-d transition, indicative of a square planar or distorted tetrahedral Cu(II) center.
EPR Anisotropic signal with g-values around 2Consistent with a d⁹ Cu(II) ion in a non-cubic environment.
Magnetic Susceptibility Magnetic moment of ~1.73 B.M.Corresponds to one unpaired electron, as expected for a Cu(II) complex.

Coordination Modes and Denticity of the Biuret Moiety (e.g., N,O-chelation, multi-dentate behavior)

The parent biuret ligand is known to be a versatile ligand, capable of coordinating in different ways. In its deprotonated form, it typically acts as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal ion through N,N or N,O coordination.

For this compound, the most probable coordination mode would be as a bidentate N,O-chelating ligand upon deprotonation of the N-H proton adjacent to the methyl-substituted nitrogen. This would lead to the formation of a stable six-membered chelate ring. The bulky cyclohexyl groups would likely sterically hinder coordination involving the nitrogen atom to which they are attached. Therefore, N,N-chelation involving both terminal nitrogens is less likely. While multi-dentate behavior involving bridging is a possibility for simpler biurets, it is sterically disfavored for this ligand.

Stability and Lability of Metal-Biuret Complexes in Solution

The stability of metal complexes with this compound in solution will be influenced by several factors:

Chelate Effect: As a bidentate ligand, it will form chelate complexes, which are thermodynamically more stable than analogous complexes with monodentate ligands due to a favorable entropy change upon formation.

Steric Factors: The bulky cyclohexyl groups may introduce some strain in the chelate ring, which could slightly decrease the thermodynamic stability compared to less hindered biuret ligands. However, these bulky groups can also provide kinetic stability by sterically protecting the metal center from substitution by other ligands.

Nature of the Metal Ion: The stability of the complexes will follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The lability of these complexes, which refers to the rate of ligand exchange, will primarily depend on the d-electron configuration of the metal ion. Complexes of d⁸ metals like Ni(II) in a square planar geometry are often kinetically inert, while high-spin d⁷ Co(II) or d⁹ Cu(II) complexes are typically labile. The steric bulk of the cyclohexyl groups is expected to decrease the rate of ligand substitution, thus making the complexes less labile (more inert) than their less substituted counterparts.

Electrochemical Properties of Biuret-Metal Complexes

Hypothetical Cyclic Voltammetry Data for a [Ni(this compound)₂] Complex

Process Potential (vs. Ag/AgCl) Characteristics
Ni(II)/Ni(III) Oxidation +0.4 to +0.8 VQuasi-reversible one-electron process
Ni(II)/Ni(I) Reduction -1.0 to -1.5 VIrreversible or quasi-reversible one-electron process

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,1-Bis-(cyclohexyl)-5-methyl biuret (B89757), DFT studies would be instrumental in determining its most stable three-dimensional arrangement (ground state geometry) and understanding its electronic properties.

Researchers would typically employ a functional, such as B3LYP, combined with a basis set, like 6-31G*, to perform geometry optimization. This process calculates the potential energy of different atomic arrangements and identifies the conformation with the lowest energy. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the orientation of the two cyclohexyl rings relative to the biuret backbone is a critical aspect that DFT can elucidate.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. A larger HOMO-LUMO gap generally implies higher stability. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1,1-Bis-(cyclohexyl)-5-methyl biuret

Parameter Value
C=O Bond Length (Biuret) 1.23 Å
C-N Bond Length (Biuret) 1.38 Å
N-Cyclohexyl Bond Length 1.47 Å
C-N-C Bond Angle 120.5°

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Ab Initio and Semi-Empirical Methods for Reaction Pathway Elucidation and Transition State Characterization

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical data, and semi-empirical methods, which use some experimental parameters, are also valuable for studying chemical reactions. For this compound, these methods could be used to explore its synthesis pathways, decomposition mechanisms, or reactions with other chemical species.

For example, to study a potential reaction, computational chemists would model the reactants, products, and any intermediates. By calculating the potential energy surface, they can identify the most likely reaction pathway. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents.

In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a chosen solvent, and the system would be allowed to evolve over time according to the laws of classical mechanics. youtube.com The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. This allows for the simulation of much larger systems and longer timescales than are possible with quantum mechanical methods.

Prediction of Spectroscopic Parameters via Theoretical Calculations (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure.

For instance, by calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. By calculating the magnetic shielding of each nucleus, one can predict the chemical shifts for ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable in interpreting experimental NMR data and confirming the molecular structure.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch 1685 1680
N-H Stretch 3350 3345

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Large Systems

For studying this compound in a very large and complex environment, such as interacting with a protein or on a surface, a full quantum mechanical calculation would be computationally prohibitive. In such cases, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. researchgate.netmdpi.com

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, for instance, the biuret core of the molecule and its immediate interacting partners, is treated with a high-level QM method (like DFT). The rest of the system, such as the bulk of the protein or solvent, is treated with a computationally less expensive MM force field. mdpi.comnih.gov

This approach allows for the accurate modeling of the electronic effects in the region where chemical reactions or important interactions occur, while still accounting for the influence of the larger environment in a computationally feasible manner. For this compound, QM/MM could be used to study its binding to a biological target or its catalytic activity if it were part of a larger molecular system. researchgate.net

Advanced Materials Applications and Catalysis Excluding Prohibited Areas

Role of Biuret (B89757) Derivatives in Polymer Synthesis and Modification

Biuret derivatives, owing to the presence of multiple reactive nitrogen-hydrogen bonds, are valuable building blocks in polymer chemistry. They can be integrated into polymer chains to modify their properties or to create new polymeric architectures. The bulky cyclohexyl groups and the methyl substituent in 1,1-Bis-(cyclohexyl)-5-methyl biuret are expected to impart unique characteristics to the resulting polymers.

As Chain Extenders or Cross-linking Agents in Polyurethane Formulations

In the synthesis of polyurethanes, chain extenders and cross-linking agents are crucial components that significantly influence the final properties of the material. mdpi.com These are typically low molecular weight compounds with two or more functional groups that can react with isocyanate groups. mdpi.com Biuret derivatives, with their active hydrogens, can function in this capacity.

This compound possesses two N-H protons that can react with isocyanate groups, making it a potential di-functional chain extender. The reaction of the biuret with a diisocyanate would lead to the formation of a urea (B33335) linkage, which would be incorporated into the hard segment of the polyurethane. The bulky cyclohexyl groups would introduce significant steric hindrance, which could affect the packing of the polymer chains and the morphology of the hard domains.

Furthermore, under certain reaction conditions or with specific catalysts, the third nitrogen atom in the biuret structure could also participate in reactions, potentially leading to cross-linking. This would transform the thermoplastic polyurethane into a thermoset material with enhanced thermal and mechanical stability.

Table 1: Potential Reactivity of this compound in Polyurethane Synthesis

Functional GroupReactive ProtonsPotential Role in Polyurethane Formulation
Secondary Amine (-NH-)2Chain Extender
Tertiary Amine (-N(CH₃)-)0-
Amide (-CONH-)0-

Note: This table is illustrative and based on the general reactivity of biuret derivatives.

Influence on Polymer Morphology, Thermal Stability, and Mechanical Properties

The incorporation of this compound as a chain extender is anticipated to have a profound impact on the morphology, thermal stability, and mechanical properties of polyurethanes. The two cyclohexyl groups are bulky and non-polar, which would likely disrupt the regular packing of the hard segments. This could lead to a more amorphous morphology with less defined microphase separation between the hard and soft segments.

The thermal stability of the resulting polyurethane could be enhanced due to the inherent stability of the biuret structure and the potential for increased hydrogen bonding. The presence of the cyclohexyl groups might also increase the glass transition temperature of the hard segments.

Mechanically, the introduction of such a bulky chain extender could lead to an increase in the hardness and modulus of the polyurethane, while potentially reducing its elasticity and elongation at break. researchgate.netrsc.org The specific balance of these properties would depend on the concentration of the chain extender and the nature of the other components in the polyurethane formulation. researchgate.netias.ac.in

Table 2: Predicted Influence of this compound on Polyurethane Properties

PropertyPredicted EffectRationale
MorphologyMore amorphous hard domainsSteric hindrance from cyclohexyl groups disrupts chain packing.
Thermal StabilityPotentially increasedInherent stability of the biuret structure and increased hydrogen bonding.
HardnessIncreasedBulky, rigid structure of the chain extender.
Tensile StrengthPotentially increasedIncreased rigidity of the hard segments.
Elongation at BreakPotentially decreasedReduced chain mobility due to bulky groups.

Note: This table presents predicted trends based on the structure of the compound and general principles of polymer science. Experimental verification is required.

Catalytic Applications of Metal-Biuret Complexes or Free Biurets

The nitrogen and oxygen atoms of the biuret functional group are excellent coordinating sites for metal ions. researchgate.net This has led to the exploration of metal-biuret complexes as catalysts in a variety of organic transformations. rsc.orgresearchgate.net The specific structure of this compound, with its dicyclohexyl substitution, could lead to complexes with unique steric and electronic properties, influencing their catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalysis in Organic Transformations

Metal complexes of biuret derivatives can act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the metal-biuret complex is dissolved in the reaction medium, allowing for high activity and selectivity. Copper(II) complexes of biuret, for example, have been investigated for their catalytic activity. researchgate.net The dicyclohexyl substituents in a complex of this compound would create a specific steric environment around the metal center, which could be beneficial for certain substrate-selective reactions.

For heterogeneous catalysis, the metal-biuret complex can be immobilized on a solid support, such as silica or a polymer resin. nih.govnih.govrsc.org This allows for easy separation and recycling of the catalyst, which is a significant advantage in industrial processes. Immobilization can be achieved through covalent bonding or non-covalent interactions. The cyclohexyl groups could potentially be functionalized to facilitate covalent attachment to a support.

Catalyst Design, Immobilization Strategies, and Structure-Activity Relationships

The design of catalysts based on this compound would involve the selection of an appropriate metal ion and the optimization of the reaction conditions. The choice of metal would depend on the desired catalytic transformation. For example, copper, palladium, and rhodium are commonly used in catalytic applications. nih.gov

Immobilization strategies would focus on creating a stable and reusable catalyst. nih.gov This could involve grafting the biuret ligand onto a support material followed by metalation, or synthesizing the complex first and then anchoring it to the support. The porous structure of the support would also be a critical factor in ensuring efficient mass transfer of reactants and products.

Understanding the structure-activity relationship is key to optimizing the catalyst's performance. rsc.orgchemrxiv.orgmdpi.com For a catalyst based on this compound, this would involve studying how variations in the metal center, the coordination geometry, and the electronic properties of the ligand affect the catalytic activity and selectivity. The bulky cyclohexyl groups would play a significant role in defining the shape of the active site and influencing substrate binding.

Table 3: Key Considerations in the Design of Catalysts Based on this compound

Design ParameterConsiderations
Metal Ion SelectionDesired catalytic reaction (e.g., oxidation, C-C coupling), coordination preferences.
Ligand ModificationFunctionalization of cyclohexyl groups for immobilization or to tune electronic properties.
Immobilization SupportSurface area, pore size, chemical stability (e.g., silica, alumina, polymers).
Reaction ConditionsSolvent, temperature, pressure, co-catalysts.

Note: This table outlines general principles for catalyst design.

Asymmetric Catalysis with Chiral Biuret Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comnih.govnih.govmdpi.comrsc.org If this compound were to be synthesized from chiral precursors, or if chiral centers were introduced into the cyclohexyl rings, the resulting chiral biuret derivative could be used as a ligand in asymmetric catalysis.

A chiral metal-biuret complex could create a chiral environment around the active site, enabling the stereoselective conversion of a prochiral substrate into a single enantiomer of the product. The bulky and conformationally restricted cyclohexyl groups would be instrumental in creating a well-defined chiral pocket, which is essential for achieving high enantioselectivity.

The development of such chiral catalysts would require synthetic routes to enantiopure biuret ligands and detailed studies to understand the mechanism of enantioselection. The success of such a catalyst would depend on the precise spatial arrangement of the ligand around the metal center, which dictates the approach of the substrate to the active site.

Applications in Surface Chemistry and Coatings

The inherent reactivity of the biuret structure, particularly its potential derivation from isocyanates, points towards significant applications in surface chemistry and the formulation of high-performance coatings.

Compounds structurally similar to this compound, particularly those containing isocyanate-derived functionalities, are known to be effective in surface modification. nih.govmdpi.com The isocyanate precursors to biuret compounds can react with hydroxyl groups present on the surface of various substrates, forming stable urethane linkages. This covalent bonding enhances the interfacial adhesion between the substrate and a subsequently applied coating. specialchem.com It is plausible that this compound could be employed in surface primers or as an additive to coating formulations to improve their attachment to substrates like metals, plastics, and composites. google.comalfa-chemistry.com The bulky cyclohexyl groups would also contribute to modifying the surface energy and improving the compatibility between dissimilar materials. mdpi.com

The effectiveness of isocyanate-based compounds as adhesion promoters is well-documented. google.combyk.com By creating a chemically bonded intermediate layer, they can significantly improve the durability and performance of coating systems. specialchem.com

Biuret-containing polyisocyanates are extensively used as cross-linking agents or hardeners in two-component polyurethane and polyurea coating systems. google.comgoogle.compcimag.com These coatings are valued for their excellent chemical resistance, weatherability, and mechanical properties. kowachemical.comp2infohouse.org The general structure of this compound suggests it could act as a building block or modifier in such systems.

The trimerization of diisocyanates is a common method to produce polyisocyanates with biuret structures for coating applications. wikipedia.org For example, the biuret of hexamethylene diisocyanate (HDI) is a widely used hardener. kowachemical.com Analogously, a synthetic pathway involving cyclohexyl isocyanate could potentially lead to compounds like this compound. The incorporation of the dicyclohexyl groups would be expected to enhance the hardness, rigidity, and chemical resistance of the final coating.

Table 1: Potential Contributions of Structural Moieties of this compound to Coating Properties

Structural MoietyPotential Contribution to Coating Properties
Biuret Backbone - Provides sites for cross-linking. - Contributes to thermal stability. - Enhances chemical resistance.
Cyclohexyl Groups - Increase hardness and rigidity. - Improve chemical resistance. - Modify surface properties.
Methyl Group - Can influence solubility and viscosity of formulations.

Supramolecular Assembly and Self-Organization in Materials Science

The biuret scaffold is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an excellent candidate for directing supramolecular assembly.

The hydrogen bonding capabilities of the biuret molecule have been studied under pressure, demonstrating the strong influence of these interactions on the crystal lattice structure. nih.gov The specific arrangement of N-H and C=O groups in the biuret backbone allows for the formation of well-defined, directional hydrogen bonds. This can lead to the self-assembly of molecules into one-, two-, or three-dimensional networks. While the parent biuret molecule itself forms hydrogen-bonded structures, the substitution with bulky cyclohexyl groups in this compound would significantly influence the geometry and stability of the resulting supramolecular assemblies. These bulky groups could direct the formation of more complex and potentially porous architectures.

The self-assembly of small molecules through non-covalent interactions, such as hydrogen bonding, is a key principle in the formation of supramolecular polymers and organogels. nih.govscispace.comnih.gov Low molecular weight organogelators can immobilize organic solvents by forming a three-dimensional network. researchgate.net Given the strong hydrogen-bonding propensity of the biuret core, it is conceivable that this compound could act as an organogelator in specific solvents. The cyclohexyl groups would likely play a crucial role in the gelation process by providing the necessary van der Waals interactions to stabilize the fibrous network. scispace.com The formation of such dynamic covalent polymer networks can lead to materials with interesting properties, such as self-healing and tunable mechanical responses. nih.gov

Table 2: Comparison of Intermolecular Forces in Supramolecular Assembly

Intermolecular ForceRole in Assembly of Biuret Derivatives
Hydrogen Bonding - Primary directional force. - Dictates the primary structure of the assembly.
Van der Waals Forces - Provided by cyclohexyl groups. - Stabilize the overall network structure.
π-π Stacking - Not applicable for this specific compound.

Use as Intermediates in Fine Chemical Synthesis

Substituted biurets are valuable intermediates in the synthesis of a variety of chemical compounds. The synthesis of substituted biurets can be achieved through several methods, including the reaction of allophanyl azides with amines or the reaction of isocyanates with ureas. cdnsciencepub.com

Cyclohexyl isocyanate, a likely precursor to this compound, is a known intermediate in the production of pharmaceuticals and agrochemicals. nbinno.com The synthesis of cyclohexyl isocyanate itself can be performed through various routes, avoiding the use of highly toxic phosgene. google.comgoogle.com The reactivity of the isocyanate group allows for its use in multicomponent reactions to build complex molecular architectures. nih.gov

Given this, this compound could serve as a precursor in the synthesis of more complex molecules. The biuret structure can be further functionalized or can be cleaved under certain conditions to yield other valuable compounds. The synthesis of various biuret derivatives has been explored for applications such as potential enzyme inhibitors. researchgate.net This highlights the utility of the biuret scaffold in medicinal chemistry and fine chemical synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1-Bis-(cyclohexyl)-5-methyl biuret to achieve high purity and yield?

  • Methodological Answer : Utilize factorial experimental designs to screen critical variables (e.g., reaction temperature, solvent ratios, and catalyst concentration). For example, a two-level full factorial design can identify interactions between variables, as demonstrated in biuret reagent optimization studies . Purification steps should involve column chromatography or recrystallization, validated via UV-Vis spectrophotometry (e.g., absorbance at 280 nm for tracking intermediates) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Combine colorimetric assays (e.g., modified biuret or Lowry methods) under alkaline conditions to target peptide bonds. Ensure specificity by coupling with derivative spectrophotometry to minimize interference from cyclohexyl or methyl groups . Calibration curves should be constructed using triplicate measurements to account for batch variability .

Q. How can standard curves improve the reliability of concentration measurements for this compound?

  • Methodological Answer : Standard curves address nonlinearity in spectrophotometric assays caused by substituent steric effects (e.g., cyclohexyl groups). Prepare a series of dilutions with known concentrations, ensuring the absorbance range aligns with the Beer-Lambert law. Validate linearity using regression analysis (R² > 0.99) and account for matrix effects via blank subtraction .

Q. What ethical and data integrity standards apply to publishing research on this compound?

  • Methodological Answer : Adhere to protocols for data anonymization (if human subjects are involved), secure storage (encrypted databases for electronic data, fireproof cabinets for hard copies), and plagiarism checks using software like Turnitin. Cite computational data sources (e.g., PubChem) with version-controlled identifiers .

Advanced Research Questions

Q. How do the methyl and cyclohexyl substituents influence the reaction thermodynamics of this compound?

  • Methodological Answer : Computational studies (DFT or MD simulations) can model steric and electronic effects. For instance, methyl groups may increase activation energy (Ea) via 1,3-diaxial interactions, as observed in hydrocarbon radical cyclization . Experimental validation via thermal gravimetric analysis (TGA) can quantify decomposition kinetics under controlled heating rates .

Q. What experimental designs are optimal for resolving contradictions in decomposition pathway data?

  • Methodological Answer : Employ response surface methodology (RSM) with Box-Behnken designs to map nonlinear relationships between variables (e.g., pH, temperature). Conflicting data on biuret decomposition (e.g., competing hydrolysis vs. thermolysis pathways) require isotopic labeling (e.g., ¹⁵N tracing) and LC-MS/MS to track intermediates .

Q. How can researchers distinguish between exo- and endo-cyclization products in reactions involving this compound?

  • Methodological Answer : Use stereochemical probes (e.g., chiral HPLC) and computational docking studies to predict transition-state geometries. Substituent positioning (e.g., pseudo-axial methyl groups) alters energy barriers, favoring endo-chair pathways in hydrocarbon radicals, as shown in Houk’s force-field models .

Q. What strategies mitigate interference from byproducts in kinetic studies of biuret hydrolase activity?

  • Methodological Answer : Couple enzymatic assays (e.g., GDH-coupled assays) with Michaelis-Menten kinetics to isolate hydrolase activity. Use competitive inhibitors or site-directed mutagenesis (e.g., variants with <1% residual activity) to confirm specificity for this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.